5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-17-13-10(16(20)21)7-11(19-15(13)18-8)9-5-4-6-12(22-2)14(9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMIGFDFQXZUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=C(C(=CC=C3)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3-dimethoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst can yield the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its biological activity, particularly as a potential therapeutic agent. Research indicates that it may exhibit anti-cancer properties by inhibiting specific kinases involved in cell signaling pathways. For instance, studies have shown that it can modulate cellular functions such as proliferation and apoptosis in cancer cells .
Biochemical Interactions
The compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been observed to inhibit certain kinases crucial for cancer progression, suggesting its role as a candidate for drug development targeting malignancies .
Organic Synthesis
Building Block for Complex Molecules
5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as a versatile building block in organic synthesis. Its unique imidazo[4,5-b]pyridine core allows for the construction of more complex molecular architectures through various chemical reactions .
Synthetic Routes
The synthesis typically involves multi-step organic reactions. One common method includes the cyclization of 2,3-dimethoxybenzaldehyde with 2-methylimidazole under acidic conditions. This approach highlights the compound's utility in developing novel derivatives with enhanced biological activities .
Material Science
Development of New Materials
The compound is also being explored in material science for its potential use in creating new materials with unique properties. Its structural features may contribute to the development of functional materials that can be utilized in electronics or photonics .
Case Study 1: Anticancer Activity
A study published in the Journal of Chemical and Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The mechanism involved inhibition of key signaling pathways associated with tumor growth .
Case Study 2: Synthesis and Characterization
Research conducted at Mangalore University focused on synthesizing novel derivatives based on this compound. The synthesized compounds were characterized using spectral methods, and their biological activities were assessed, revealing promising antibacterial properties alongside anticancer effects .
Mechanism of Action
The mechanism of action of 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
VI116: Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
- Key Differences :
- Substituent Position : 3,4-dimethoxyphenyl vs. 2,3-dimethoxyphenyl in the target compound.
- Additional Groups : A 2-hydroxyethyl group at position 3 and a methyl ester instead of a carboxylic acid.
Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Core Structure Modifications
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic Acid
- Key Differences :
- Substituents : Chlorine at position 5 and a methyl group at position 1.
- Ring System : 1H-imidazo[4,5-b]pyridine vs. 3H-imidazo[4,5-b]pyridine.
- The 1H tautomer may exhibit different hydrogen-bonding capabilities .
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid
Heterocycle Variants
5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic Acid
- Key Differences : Thiazolo ring (sulfur and nitrogen) replaces the imidazo ring (two nitrogens).
- Piperidine at position 2 introduces basicity, contrasting with the methyl group in the target compound .
Structural and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target: 5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | C₁₈H₁₇N₃O₅ | 355.35 | 2,3-dimethoxyphenyl (C₅), methyl (C₂), carboxylic acid (C₇) | High polarity due to carboxylic acid; methoxy groups enhance lipophilicity. |
| VI116 (Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl derivative) | C₁₇H₂₁N₅O₅ | 375.39 | 3,4-dimethoxyphenyl (C₅), 2-hydroxyethyl (C₃), methyl ester (C₇) | Ester group reduces acidity; hydroxyethyl adds hydrogen-bonding potential. |
| 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | C₈H₆ClN₃O₂ | 211.60 | Chloro (C₅), methyl (N₁) | Electronegative chlorine may enhance reactivity. |
| 5-(4-Fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate | C₁₆H₁₄FN₃O₂ | 299.30 | 4-fluorophenyl (C₅), methyl (C₂ and C₃), ester (C₇) | Fluorine increases electronegativity; dual methyl groups raise hydrophobicity. |
| 5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | C₂₀H₂₀N₄O₅S | 428.46 | 3,4-dimethoxyphenyl (C₅), piperidine (C₂), thiazolo ring | Sulfur in thiazolo alters electronic properties; piperidine introduces basicity. |
Research Findings and Implications
- Synthetic Routes: and highlight methods for synthesizing imidazo[4,5-b]pyridine derivatives, such as condensation reactions with diaminoisonicotinic acids and carboxylic acid activation steps. The target compound’s 2,3-dimethoxyphenyl group may require regioselective substitution strategies to avoid isomer formation .
- Physicochemical Trends : The carboxylic acid group in the target compound enhances solubility compared to ester derivatives (e.g., ), which may improve in vivo efficacy despite reduced membrane permeability .
Biological Activity
5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique imidazo[4,5-b]pyridine core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C16H15N3O4
- Molecular Weight : 313.31 g/mol
- CAS Number : 1020978-50-0
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O4 |
| Molecular Weight | 313.31 g/mol |
| CAS Number | 1020978-50-0 |
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives, including our compound of interest. In vitro tests have demonstrated significant activity against several cancer cell lines:
- Cell Lines Tested :
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
The compound exhibited selective cytotoxicity, particularly towards the HeLa cell line, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Antimicrobial Activity
Although many imidazo[4,5-b]pyridine derivatives show limited antibacterial properties, some studies suggest that specific substitutions can enhance activity against Gram-positive bacteria. The compound's structure allows for interactions with bacterial enzymes, potentially leading to effective antimicrobial agents .
The proposed mechanism involves the interaction of the compound with specific biological targets, including enzymes crucial for cellular proliferation and survival. This interaction is believed to disrupt normal cellular functions, leading to apoptosis in cancer cells .
Study 1: Antiproliferative Effects on Cancer Cell Lines
In a comparative study involving multiple imidazo[4,5-b]pyridine derivatives:
- Compound Tested : 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Results :
- Displayed significant antiproliferative activity against various human cancer cell lines.
- IC50 values ranged from sub-micromolar to low micromolar concentrations.
This study underscores the potential of this compound as a lead candidate for further development in cancer therapeutics .
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial efficacy of related compounds revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
